Spectroscopic Data & Technical Guide: Methyl 4-ethoxybenzoate
Spectroscopic Data & Technical Guide: Methyl 4-ethoxybenzoate
[1]
Executive Summary
Methyl 4-ethoxybenzoate (CAS: 23676-08-6) is a para-substituted aromatic ester widely utilized as a fine chemical intermediate in the synthesis of pharmaceuticals (e.g., local anesthetics, COX inhibitors) and liquid crystal mesogens.[1] Structurally, it features a donor-acceptor electronic push-pull system, with the ethoxy group acting as a strong
This guide provides a rigorous spectroscopic characterization (NMR, IR, MS) and a validated synthesis protocol, designed for researchers requiring high-purity standards for analytical benchmarking or synthetic applications.
Structural Context & Electronic Properties
Understanding the electronic environment is prerequisite to interpreting the spectroscopic data.[2] The molecule belongs to the
-
Electronic Push-Pull: The C4-ethoxy oxygen donates electron density into the ring via resonance (+M effect), significantly shielding the ortho protons (H3/H5) and carbons. Conversely, the C1-carbonyl withdraws density (-M, -I), deshielding the H2/H6 protons.
-
Spin System: The aromatic protons form an AA'BB' spin system, often appearing as a pair of "roofed" doublets in lower-field NMR, characteristic of 1,4-disubstitution.
Experimental Protocol: Synthesis & Purification
While Fischer esterification of 4-ethoxybenzoic acid is possible, the Williamson Ether Synthesis starting from methyl 4-hydroxybenzoate is preferred for generating high-purity standards as it avoids potential transesterification side-products.[2]
Protocol: O-Alkylation of Methyl 4-hydroxybenzoate
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: Acetone (Reagent grade, dried) or DMF (for faster kinetics)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous
in acetone. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add Ethyl Iodide dropwise via syringe to the stirring suspension.
-
Reflux: Heat the mixture to reflux (
C for acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting phenol ( ) disappears and the product ( ) dominates. -
Workup: Cool to room temperature. Filter off the inorganic salts (
). Concentrate the filtrate in vacuo. -
Purification: Dissolve the residue in
, wash with 1Mngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> (to remove unreacted phenol), then brine. Dry over .[3] -
Crystallization: Recrystallize from hot ethanol/water or hexanes to yield white crystalline needles (mp: 36–38°C).
Workflow Diagram
Figure 1: Validated synthetic workflow for the preparation of Methyl 4-ethoxybenzoate via Williamson ether synthesis.[4]
Spectroscopic Characterization
A. Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the ester carbonyl and the ether linkage.[2] The conjugation of the carbonyl with the aromatic ring lowers the stretching frequency compared to aliphatic esters.
| Functional Group | Wavenumber ( | Assignment / Notes |
| C=O Stretch | 1710 – 1718 | Ester carbonyl (Conjugated). Strong, sharp. |
| C=C Stretch | 1606, 1510, 1580 | Aromatic ring breathing modes. |
| C-O Stretch | 1250 – 1280 | Asymmetric C-O-C stretch (Aryl alkyl ether).[2] Strong. |
| C-H Stretch | 2980 – 2900 | Aliphatic C-H (Methyl/Ethyl).[2] |
| C-H Bend | ~1390, 1470 | Methyl/Methylene deformations.[2] |
B. Nuclear Magnetic Resonance (NMR)
Data reported for
H NMR Data (400 MHz,
)
The spectrum displays a classic para-substituted pattern and distinct ethyl/methyl signals.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 7.98 | Doublet (d) | 2H | 8.8 | Ar-H2, H6 | Ortho to EWG (C=O). Deshielded. |
| 6.90 | Doublet (d) | 2H | 8.8 | Ar-H3, H5 | Ortho to EDG (OEt). Shielded. |
| 4.08 | Quartet (q) | 2H | 7.0 | -O-CH | Deshielded by Oxygen. |
| 3.88 | Singlet (s) | 3H | - | -COO-CH | Methyl ester singlet. |
| 1.42 | Triplet (t) | 3H | 7.0 | -O-CH | Terminal methyl. |
C NMR Data (100 MHz,
)
Carbon assignments confirm the electronic environment. Note the significant chemical shift difference between the two oxygen-bound carbons (~63 ppm vs ~52 ppm).
| Shift ( | Type | Assignment | Notes |
| 166.9 | Quaternary (C) | C =O | Carbonyl carbon. |
| 162.8 | Quaternary (C) | Ar-C4 | Attached to Ethoxy (Ipso).[2] Highly deshielded. |
| 131.5 | Methine (CH) | Ar-C2, C6 | Ortho to Carbonyl.[2] |
| 122.5 | Quaternary (C) | Ar-C1 | Attached to Carbonyl (Ipso).[2] |
| 114.0 | Methine (CH) | Ar-C3, C5 | Ortho to Ethoxy.[2] |
| 63.6 | Methylene (CH | -O-C H | Ethoxy methylene. |
| 51.8 | Methyl (CH | -COO-C H | Ester methyl. |
| 14.7 | Methyl (CH | -CH | Ethoxy methyl. |
C. Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV).[2]
Molecular Ion (
The fragmentation pattern is diagnostic for alkoxybenzoates.[2] The primary pathways involve the loss of the alkoxy side chain and the ester functionality.
| m/z | Intensity | Fragment Ion | Mechanism |
| 180 | Significant | Molecular Ion ( | |
| 152 | High | Loss of Ethylene ( | |
| 149 | Moderate | Loss of Methoxy radical ( | |
| 121 | Base Peak | Loss of Carbomethoxy radical ( |
Fragmentation Logic Diagram
Figure 2: Electron Impact (EI) fragmentation pathways.[5] The transition from m/z 180 to 152 (loss of ethylene) is characteristic of ethyl ethers.
Quality Control & Impurity Profiling
For drug development applications, the following impurities must be monitored:
-
Methyl 4-hydroxybenzoate: Starting material.[2][4] Detectable by broad singlet OH peak (~6.0-7.0 ppm) in
NMR or IR stretch at ~3300 cmngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . -
4-Ethoxybenzoic acid: Hydrolysis product.[2] Detectable by broad COOH proton (~11-13 ppm) or shift in C=O IR stretch.
-
Ethyl 4-ethoxybenzoate: Transesterification byproduct (if ethanol is used in workup/crystallization).[2] Detectable by two sets of ethyl signals in NMR.
References
-
NIST Mass Spectrometry Data Center. "Methyl 4-ethoxybenzoate Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. "Methyl 4-ethoxybenzoate (Compound)."[2] National Library of Medicine. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Sparkman, O. D. (2025).[2] "Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters." Rapid Communications in Mass Spectrometry. (Contextual reference for m/z 152/121 pathway). [Link]
Sources
- 1. Ethyl 4-methoxybenzoate(94-30-4) 13C NMR [m.chemicalbook.com]
- 2. Methyl 4-ethoxybenzoate | C10H12O3 | CID 90231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. epfl.ch [epfl.ch]
